

M35 Galanin Ligand: A Technical Guide to its Discovery and Development

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Compound of Interest

Compound Name: Galanin Receptor Ligand M35 TFA

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Executive Summary

The M35 peptide, a chimeric ligand composed of galanin(1-13) and bradykinin(2-9) amide, has emerged as a significant tool in the study of the galaninergetic system. This technical guide provides an in-depth overview of the discovery, development, and pharmacological characterization of M35. It is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed quantitative data, experimental methodologies, and visualizations of its mechanism of action. M35 is a high-affinity ligand for galanin receptors, exhibiting a complex pharmacological profile that includes both antagonist and partial agonist activities depending on the cellular context and concentration. This dual nature, coupled with its non-selectivity across galanin receptor subtypes, has made it a valuable, albeit complex, probe for elucidating the physiological roles of galanin.

Introduction: The Advent of a Chimeric Tool

The discovery of M35 was rooted in the broader effort to develop antagonists for galanin receptors to better understand the function of the endogenous neuropeptide galanin.[1] Early research focused on creating chimeric peptides, combining a fragment of the primary ligand with a fragment of another peptide to modulate its activity. M35, chemically identified as [galanin (1-13)-bradykinin(2-9) amide], is a product of this strategy.[2] While the explicit rationale for selecting the bradykinin(2-9) fragment is not extensively detailed in the available literature, the overarching goal was to generate a high-affinity ligand that could block the

actions of galanin at its receptors.[3] This approach proved successful in yielding a potent ligand that has been instrumental in functional studies of the galanin system.[2]

Physicochemical Properties and Structure

M35 is a synthetic chimeric peptide. Its structure is a fusion of the N-terminal 1-13 amino acid sequence of galanin and the 2-9 amino acid sequence of bradykinin, with a C-terminal amidation.

Structure: Galanin(1-13)-Bradykinin(2-9) amide

Quantitative Pharmacological Data

The pharmacological profile of M35 is characterized by its high binding affinity for galanin receptors and its complex functional activity. The following tables summarize the key quantitative data for M35.

Table 1: Receptor Binding Affinity of M35

Receptor Subtype	Species	Kd (nM)	Ki (nM)	Reference(s)
GalR1	Human	-	0.11	[4]
GalR2	Human	-	2.0	
GalR3	Rat	Not Reported	Binds with similar affinity to GalR2	
Unspecified	Rat	0.1	-	

Note: A specific Ki value for M35 at the GalR3 receptor is not consistently reported in the literature, though it is acknowledged to be non-selective and bind to this subtype.

Table 2: In Vitro Functional Activity of M35

Assay	Cell Line	Effect	Concentration	Reference(s)
Forskolin-stimulated cAMP Production	Rin m 5F	Antagonist (reverses galanin inhibition)	1 nM	
Forskolin-stimulated cAMP Production	Rin m 5F	Agonist (inhibits cAMP production)	15 and 30 nM	
Receptor Internalization	HEK293 (HiBiT-GALR1)	Agonist (induces robust internalization)	Not specified	
Neurite Outgrowth	Cultured adult mouse dorsal root ganglion neurons	Agonist (enhances neurite outgrowth in the absence of galanin)	Not specified	

Table 3: In Vivo Effects of M35

Animal Model	Administration Route	Dose	Effect	Reference(s)
Male Sprague-Dawley Rats (Swim Maze Task)	Intracerebroventricular (i.c.v.)	6 nM/10 µL	Improves acquisition of the swim maze task	
Rats with Neuropathic Pain	Intrathecal (i.t.)	Not specified	Antagonist (blocks galanin-induced anti-allodynic effect)	
Non-allodynic Rats with Nerve Injury	Intrathecal (i.t.)	Not specified	Induces a mechanical allodynic state	

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the generalized protocols for key experiments used in the characterization of M35.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (K_i) of M35 for galanin receptors.

Objective: To measure the ability of M35 to displace a radiolabeled galanin ligand from its receptor.

Materials:

- Cell membranes prepared from cells expressing the galanin receptor of interest (e.g., CHO or HEK293 cells).
- Radioligand (e.g., ^{125}I -galanin).
- M35 peptide.
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl_2 , 0.1% BSA, pH 7.4).
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters (e.g., Whatman GF/C), pre-soaked in a solution like 0.5% polyethyleneimine.
- Scintillation counter.

Procedure:

- **Membrane Preparation:** Homogenize cells expressing the target galanin receptor subtype in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.

- **Assay Setup:** In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of M35.
- **Incubation:** Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
- **Filtration:** Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
- **Washing:** Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
- **Counting:** Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Determine the concentration of M35 that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Cyclic AMP (cAMP) Functional Assay

This assay is used to determine the functional effect of M35 on Gi/o-coupled galanin receptors (GalR1 and GalR3).

Objective: To measure the ability of M35 to modulate forskolin-stimulated cAMP production.

Materials:

- Whole cells expressing the galanin receptor of interest (e.g., Rin m 5F or transfected HEK293 cells).
- Forskolin (an adenylyl cyclase activator).
- M35 peptide.
- Galanin (as a control agonist).

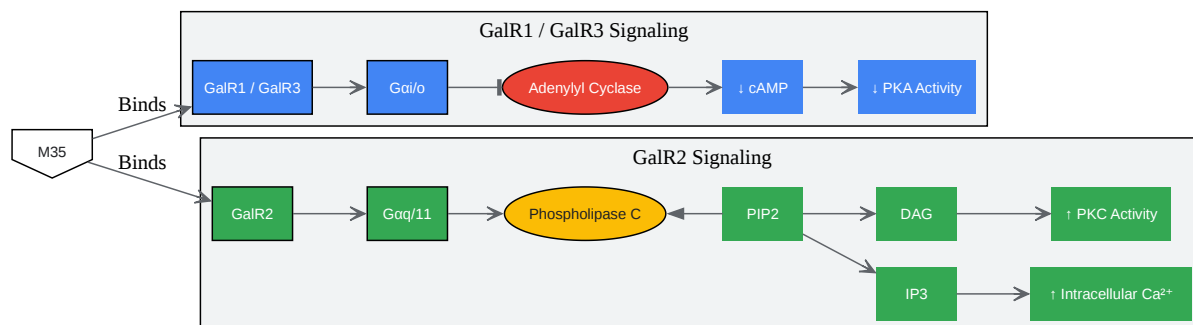
- cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based biosensor).
- Cell culture medium.
- Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

- **Cell Culture:** Plate the cells in a 96-well or 384-well plate and grow to the desired confluency.
- **Pre-treatment (for antagonist mode):** Incubate the cells with varying concentrations of M35 for a short period before adding the agonist.
- **Stimulation:** Add a fixed concentration of forskolin to stimulate cAMP production. For antagonist testing, co-incubate with galanin. For agonist testing, add M35 alone. Include a PDE inhibitor in the stimulation buffer.
- **Incubation:** Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
- **Lysis and Detection:** Lyse the cells (if required by the assay kit) and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
- **Data Analysis:** For antagonist activity, determine the IC₅₀ of M35 in inhibiting the galanin-mediated effect. For agonist activity, determine the EC₅₀ of M35 in inhibiting forskolin-stimulated cAMP levels.

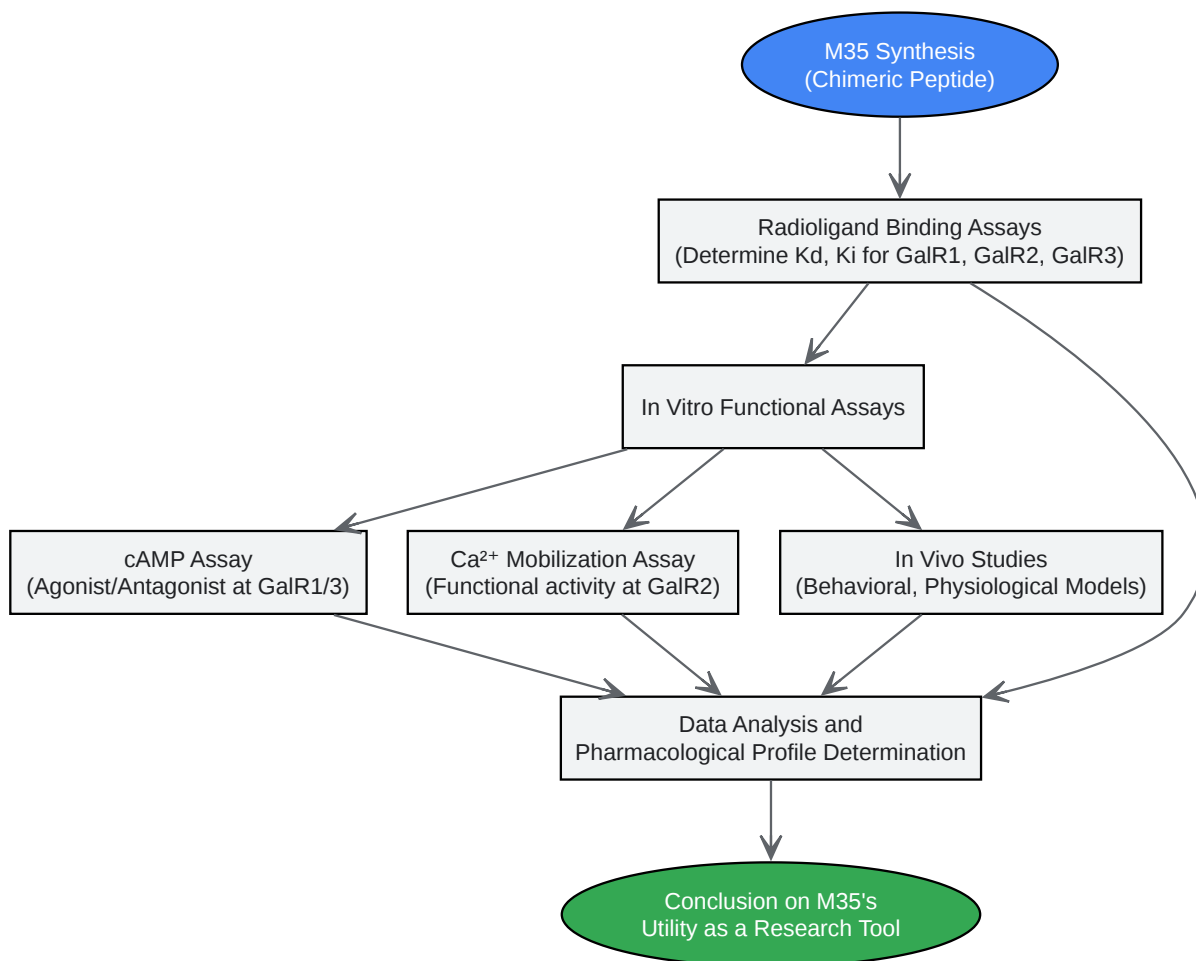
Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in M35's action can aid in understanding its mechanism. The following diagrams, generated using the DOT language, illustrate the signaling pathways of galanin receptors and a typical experimental workflow for characterizing a ligand like M35.



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Caption: Galanin Receptor Signaling Pathways Modulated by M35.



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Caption: Experimental Workflow for M35 Characterization.

Discussion and Future Directions

M35 has proven to be a valuable pharmacological tool for investigating the roles of the galanin system in various physiological and pathological processes, including pain, cognition, and neuroendocrine regulation. Its high affinity and ability to antagonize galanin action have been particularly useful. However, the interpretation of results obtained with M35 must be approached with caution due to its complex pharmacology. Its non-selectivity across galanin receptor subtypes means that observed effects cannot be definitively attributed to a single receptor without further validation using more selective ligands or genetic models. Furthermore,

its concentration-dependent switch from antagonist to agonist activity in certain assays highlights the importance of careful dose-response studies.

Future research in the field of galanin ligand development will likely focus on creating highly selective agonists and antagonists for each of the three galanin receptor subtypes. Such tools are essential for dissecting the specific functions of GalR1, GalR2, and GalR3 and for developing targeted therapeutics with improved efficacy and reduced side effects. The lessons learned from the development and characterization of chimeric peptides like M35 will undoubtedly inform these future endeavors.

Conclusion

The chimeric peptide M35 represents a significant milestone in the exploration of the galaninergic system. Its discovery and subsequent characterization have provided the scientific community with a potent, albeit complex, tool for probing the multifaceted roles of galanin. This technical guide has summarized the key data and methodologies related to M35, offering a valuable resource for researchers. While the quest for more selective galanin receptor ligands continues, the contributions of M35 to our current understanding of galanin biology are undeniable.

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